molecular formula C20H18N2O2S B2519541 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide CAS No. 921810-14-2

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide

Cat. No. B2519541
CAS RN: 921810-14-2
M. Wt: 350.44
InChI Key: XWMSIEOMIQVDDM-UHFFFAOYSA-N
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Description

The compound "N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide" is a derivative of acetamide with a chromene and thiazole moiety. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various related compounds with similar structural features, such as thiazole rings and acetamide groups, which can provide insights into the behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of benzothiazoles with acetic acid or acetic anhydride, as well as other specific reagents depending on the desired substituents . For instance, the synthesis of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives was achieved and these compounds were evaluated for their anti-HIV activity . Similarly, the synthesis of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was performed and characterized using various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction techniques, revealing the angles between different rings and the overall geometry of the molecules . For example, in the case of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, the acetamide group forms specific dihedral angles with the phenyl and thiazole rings, which could influence the compound's reactivity and interactions .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied through various interactions, such as hydrogen bonding and charge transfer with DNA bases . These interactions are crucial for understanding the biological activity of the compounds. For instance, the electrophilic nature of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was determined through charge transfer studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as photophysical properties and crystal packing, have been investigated . The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals were studied, showing the influence of hydrogen bonding on their assembly . The crystal packing of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide was found to be stabilized by hydrogen bonds and π-π interactions .

Scientific Research Applications

Synthesis and Biological Activities

  • Anticancer Activities : Novel chromenone derivatives bearing benzothiazole moieties were synthesized, showing significant anticancer activities against lung and colon cancer cells, comparable to the standard drug doxorubicin (El-Helw et al., 2019). Similarly, derivatives of acetamide with thiazol-2-yl and imidazol-2-ylthio groups exhibited reasonable anticancer activity against melanoma-type cell lines (Duran & Demirayak, 2012).

  • Anti-HIV Activity : A series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives demonstrated moderate to potent activity against wild-type HIV-1, with one compound showing particularly promising results (Bhavsar et al., 2011).

  • Antimicrobial Evaluation : Various novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety were synthesized and showed promising antibacterial and antifungal activities (Darwish et al., 2014).

Synthesis Methods

  • The synthesis of these compounds often involves multi-step reactions, including the use of iodine-catalyzed or Meerwein reactions, and explores the incorporation of various heterocycles, such as thiazole, benzothiazole, and chromenone frameworks (Vlachou et al., 2023).
  • Compounds exhibit diverse biological activities, emphasizing the importance of structural modification in medicinal chemistry for enhancing biological efficacy.

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-12-7-8-13(2)14(9-12)10-18(23)21-20-22-19-15-5-3-4-6-16(15)24-11-17(19)25-20/h3-9H,10-11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMSIEOMIQVDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide

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